molecular formula C₁₄H₂₆O B1145907 (4E,10Z)-Tetradecadien-1-ol CAS No. 406724-79-6

(4E,10Z)-Tetradecadien-1-ol

Cat. No.: B1145907
CAS No.: 406724-79-6
M. Wt: 210.36
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,10Z)-Tetradecadien-1-ol is a chemical compound characterized by its two double bonds located at the fourth and tenth positions of a fourteen-carbon chain, with the double bonds in the E and Z configurations, respectively. This compound is a type of alcohol and is often found in nature as a component of insect pheromones, particularly in lepidopteran species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E,10Z)-Tetradecadien-1-ol typically involves stereoselective reactions to ensure the correct configuration of the double bonds. One common method includes the use of a Claisen rearrangement, which is highly stereoselective . Another approach involves the use of lithium in liquid ammonia to mediate the synthesis, which has been shown to be effective for producing the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The key to industrial synthesis is maintaining the stereochemical purity of the compound, which is crucial for its effectiveness as a pheromone.

Chemical Reactions Analysis

Types of Reactions: (4E,10Z)-Tetradecadien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(4E,10Z)-Tetradecadien-1-ol is widely used in scientific research due to its role as an insect pheromone. Its applications include:

Mechanism of Action

The mechanism of action of (4E,10Z)-Tetradecadien-1-ol involves its interaction with specific receptors in insects. These receptors are typically located on the antennae and are highly sensitive to the compound, triggering behavioral responses such as attraction or mating behavior. The molecular targets are usually olfactory receptors that are part of the insect’s sensory system.

Comparison with Similar Compounds

Uniqueness: (4E,10Z)-Tetradecadien-1-ol is unique due to its specific double bond configuration and its role in insect communication. Its stereochemistry is crucial for its biological activity, making it distinct from other similar compounds that may not have the same level of specificity in their interactions with insect receptors.

Properties

IUPAC Name

(4E,10Z)-tetradeca-4,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDIGWNEZAQDPJ-JWPKELMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCC/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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